molecular formula C15H13N5O5 B8115707 2-[6-oxo-2-(phenylmethoxycarbonylamino)-3H-purin-9-yl]acetic acid

2-[6-oxo-2-(phenylmethoxycarbonylamino)-3H-purin-9-yl]acetic acid

Cat. No.: B8115707
M. Wt: 343.29 g/mol
InChI Key: PLQMFGXJLNMTQH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-3,3-dimethyl-2H-indol-6-yl)-6-[[2-(methylamino)-4-pyrimidinyl]oxy]-1-naphthalenecarboxamide typically involves multiple steps, including the formation of the indole ring, the attachment of the naphthalenecarboxamide group, and the incorporation of the pyrimidinyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis techniques, including batch and continuous flow processes. These methods would be optimized for yield, purity, and cost-effectiveness, ensuring that the compound can be produced in sufficient quantities for research and application.

Chemical Reactions Analysis

Types of Reactions

N-(1-acetyl-3,3-dimethyl-2H-indol-6-yl)-6-[[2-(methylamino)-4-pyrimidinyl]oxy]-1-naphthalenecarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-(1-acetyl-3,3-dimethyl-2H-indol-6-yl)-6-[[2-(methylamino)-4-pyrimidinyl]oxy]-1-naphthalenecarboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-acetyl-3,3-dimethyl-2H-indol-6-yl)-6-[[2-(methylamino)-4-pyrimidinyl]oxy]-1-naphthalenecarboxamide involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(1-acetyl-3,3-dimethyl-2H-indol-6-yl)-6-[[2-(methylamino)-4-pyrimidinyl]oxy]-1-naphthalenecarboxamide include other indole derivatives and naphthalenecarboxamide compounds. Examples include:

Uniqueness

What sets N-(1-acetyl-3,3-dimethyl-2H-indol-6-yl)-6-[[2-(methylamino)-4-pyrimidinyl]oxy]-1-naphthalenecarboxamide apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[6-oxo-2-(phenylmethoxycarbonylamino)-3H-purin-9-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O5/c21-10(22)6-20-8-16-11-12(20)17-14(18-13(11)23)19-15(24)25-7-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,21,22)(H2,17,18,19,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLQMFGXJLNMTQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=NC(=O)C3=C(N2)N(C=N3)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NC2=NC(=O)C3=C(N2)N(C=N3)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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